Mono-O-acetyl Fingolimod is a derivative of Fingolimod, an immunomodulatory drug primarily utilized in the treatment of multiple sclerosis. This compound has gained attention for its ability to modulate sphingosine 1-phosphate receptors, which play a crucial role in lymphocyte trafficking and immune response regulation. The compound is recognized for its potential therapeutic applications, particularly in autoimmune diseases and other inflammatory conditions.
Mono-O-acetyl Fingolimod is synthesized from its parent compound, Fingolimod, which itself can be derived from various organic precursors through complex synthetic routes. The synthesis often involves multiple steps that include acylation and reduction processes.
Mono-O-acetyl Fingolimod falls under the classification of sphingosine 1-phosphate receptor modulators. It is categorized as a small molecule drug with immunosuppressive properties, making it relevant in pharmacology and medicinal chemistry.
The synthesis of Mono-O-acetyl Fingolimod typically involves the acetylation of Fingolimod. The general synthetic pathway includes:
The synthetic route may involve the following steps:
Mono-O-acetyl Fingolimod features a complex molecular structure characterized by:
The molecular formula for Mono-O-acetyl Fingolimod is with a molecular weight of approximately 342.48 g/mol. Its structural representation includes functional groups that facilitate interaction with biological targets.
Mono-O-acetyl Fingolimod can undergo various chemical reactions, including:
The reaction conditions for these transformations typically involve solvent systems like dimethyl sulfoxide or ethanol, and may require catalysts such as palladium on carbon for hydrogenation processes.
Mono-O-acetyl Fingolimod functions primarily by binding to sphingosine 1-phosphate receptors on lymphocytes. This binding leads to:
The pharmacokinetics of Mono-O-acetyl Fingolimod indicate a half-life similar to that of its parent compound, approximately 32 hours, allowing for effective modulation of immune responses over time.
Mono-O-acetyl Fingolimod is typically a solid at room temperature with a white crystalline appearance. Its solubility profile indicates it is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
Key chemical properties include:
Mono-O-acetyl Fingolimod has several promising applications in scientific research:
Mono-O-acetyl Fingolimod (CAS Number: 1807973-92-7) is an acetylated derivative with the systematic IUPAC name 2-Amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl acetate [1] [8]. Its molecular formula is C₂₁H₃₅NO₃, corresponding to a molecular weight of 349.51 g/mol [1] [8]. This compound features a single acetate group esterified to one of the two hydroxyl groups present in the parent fingolimod structure (C₁₉H₃₃NO₂, MW: 307.47 g/mol) [3] [7].
Structurally, it retains fingolimod’s core components:
The acetylation modifies the molecule’s polarity and reactivity while preserving its sphingosine-like conformation critical for biological interactions. This structural relationship positions it as both a chemical analog and a potential metabolic intermediate in fingolimod’s biotransformation pathways [4].
Table 1: Molecular Descriptors of Mono-O-acetyl Fingolimod vs. Fingolimod
Property | Mono-O-acetyl Fingolimod | Fingolimod |
---|---|---|
CAS Registry Number | 1807973-92-7 | 162359-56-0 |
Molecular Formula | C₂₁H₃₅NO₃ | C₁₉H₃₃NO₂ |
Molecular Weight (g/mol) | 349.51 | 307.47 |
IUPAC Name | 2-Amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl acetate | 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol |
Key Functional Groups | 1° amine, 1° alcohol, acetate ester | 1° amine, two 1° alcohols |
In pharmaceutical manufacturing, Mono-O-acetyl Fingolimod is classified as a process-related impurity arising during fingolimod synthesis. It is specifically designated as Fingolimod EP Impurity G in European Pharmacopoeia standards [1] [4]. Its formation occurs primarily through:
Regulatory guidelines (ICH Q3A/B) mandate strict control of such impurities due to potential impacts on drug safety and efficacy. Analytical methods for its detection include:
Table 2: Classification and Control of Fingolimod Impurities
Impurity Type | Examples | Detection Methods | Control Strategies |
---|---|---|---|
Process-Related | Mono-O-acetyl Fingolimod (Impurity G) | HPLC, GC | Process optimization, Purification |
Degradation Products | Oxidized derivatives | HPLC-MS, Stability testing | Packaging controls, Formulation |
Elemental Impurities | Residual catalysts (heavy metals) | ICP-MS | Raw material screening |
Pharmaceutical reference standards of Mono-O-acetyl Fingolimod (e.g., Catalog No.: VL1270015) are commercially available to support analytical testing [1] [6]. These enable:
The compound may also form during storage under accelerated temperature/humidity conditions, necessitating robust formulation design to prevent in situ generation in final dosage forms [4].
Table 3: Mono-O-acetyl Fingolimod in Pharmaceutical Analysis
Application Context | Purpose | Relevant Specifications |
---|---|---|
Quality Control Testing | Quantify impurity levels in API | ICH Threshold: ≤0.15% |
Method Development | HPLC column selection | Retention factor (k) optimization |
Stability Indicating Methods | Monitor impurity formation | Forced degradation studies |
Regulatory Submissions | Impurity characterization reports | Structural elucidation data |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1